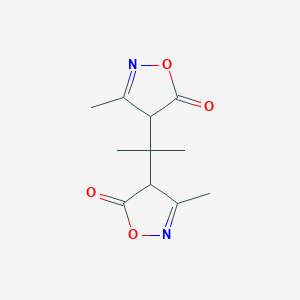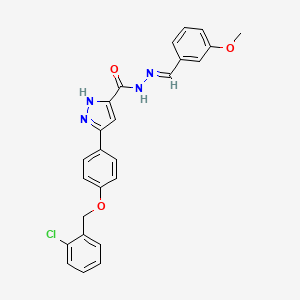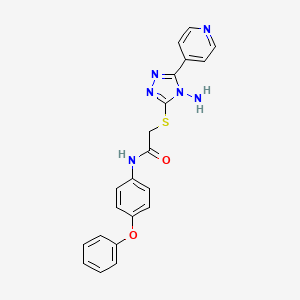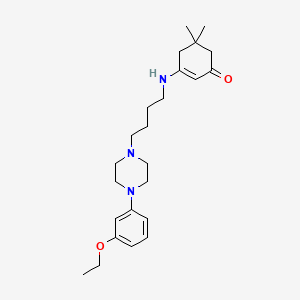
(3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of dichloro, fluorophenyl, and chlorophenyl groups attached to the pyrazole ring, along with a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an equivalent compound.
Introduction of substituents: The dichloro, fluorophenyl, and chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions.
Attachment of the methanol group: This step may involve the reduction of a corresponding carbonyl compound or the use of a Grignard reagent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for certain diseases.
Industry: Used in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(2,4-Dichlorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Difluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol
Uniqueness
The presence of both dichloro and fluorophenyl groups in (3-(2,4-Dichloro-5-fluorophenyl)-1-(3-chlorophenyl)-1H-pyrazol-4-YL)methanol may confer unique chemical and biological properties, such as increased reactivity or specific binding affinity to molecular targets.
Properties
CAS No. |
618441-75-1 |
|---|---|
Molecular Formula |
C16H10Cl3FN2O |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H10Cl3FN2O/c17-10-2-1-3-11(4-10)22-7-9(8-23)16(21-22)12-5-15(20)14(19)6-13(12)18/h1-7,23H,8H2 |
InChI Key |
ABQPXLZXIGJPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12003575.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12003586.png)
![(5E)-5-[(2-hexoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12003591.png)

![(5Z)-3-benzyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12003599.png)
![4-{[(E)-biphenyl-4-ylmethylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12003608.png)
![N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12003614.png)
![2,6-Dimethoxy-4-((E)-{[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)phenyl acetate](/img/structure/B12003622.png)


![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-fluorobenzohydrazide](/img/structure/B12003635.png)
